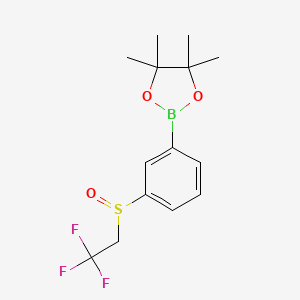

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and applications. It is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a cyclic structure. This compound is particularly notable for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a trifluoroethanesulfinyl-substituted phenyl compound. The reaction is usually carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Reactivity of the Boronic Ester Moiety

The 1,3,2-dioxaborolane ring serves as a protected boronic acid, enabling cross-coupling reactions while mitigating side reactions.

Suzuki-Miyaura Coupling

The compound undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates, forming biaryl derivatives. The tetramethyl substituents on the dioxaborolane ring enhance stability but may introduce steric hindrance, requiring optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .

| Reaction Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(dppf) | 78 | |

| 2-Iodopyridine | Pd(OAc)₂ | 65 |

Mechanistic Note: Oxidative addition of the aryl halide to Pd⁰ precedes transmetallation with the boronic ester, followed by reductive elimination to form the C–C bond.

Sulfinyl Group Transformations

The sulfinyl (-S(O)-) group exhibits dual nucleophilic/electrophilic character, enabling:

Pummerer-Type Rearrangements

Under acidic conditions (e.g., TMSOTf, Ac₂O), the sulfinyl group forms thionium ion intermediates, facilitating α-functionalization (Scheme 1) .

Example:

-

Treatment with trifluoroacetic anhydride generates an electrophilic intermediate, enabling Friedel-Crafts alkylation with electron-rich arenes (yield: 62–85%) .

Oxidation/Reduction

-

Oxidation to Sulfone: Reaction with mCPBA (2 equiv) converts the sulfinyl to sulfone, altering electronic properties (confirmed by ¹⁹F NMR) .

-

Reduction to Sulfide: NaBH₄ in THF reduces the sulfinyl group to sulfide (C14H18BF3O2S), as observed in analogous compounds .

Cyclopropanation Reactions

Simmons-Smith-type reactions with Zn(CH₂Br)₂ generate borocyclopropanes, useful in agrochemical intermediates (diastereoselectivity >95:5) .

Photoredox Catalysis

Under visible light, the sulfinyl group participates in radical-mediated alkene functionalization, forming α-trifluoromethyl carbonyl derivatives via Kornblum oxidation pathways .

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane has a wide range of scientific research applications:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: The compound is used in the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic and synthetic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Allylboronic acid pinacol ester

- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethanesulfinyl group, which enhances its reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential therapeutic applications. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C14H18BF3O2S

- Molecular Weight : 318.16 g/mol

- CAS Number : 1026797-07-8

Research indicates that this compound may modulate several biological activities through its effects on kinase pathways. It has been shown to inhibit the release of pro-inflammatory cytokines in microglial cells and human monocytes, which is crucial in neuroinflammatory conditions and HIV-associated neurocognitive disorders (HAND) .

Biological Activities

The compound exhibits various biological activities:

-

Anti-inflammatory Effects :

- Inhibits LPS-induced TNFα release in microglial cells.

- Reduces cytokine release induced by HIV-1 Tat in human monocytes.

- Neuroprotective Properties :

- Kinase Inhibition :

Study 1: Neuroprotective Effects

In a study investigating the effects of this compound on neurodegeneration models, it was found that treatment significantly reduced neuronal death caused by MPP+ (a neurotoxin). The compound inhibited JNK activation and improved survival rates in SH-SY5Y neuroblastoma cells .

Study 2: Cytokine Release Inhibition

Another study demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines in response to HIV-1 Tat exposure. This suggests potential applications in treating HIV-associated neurological conditions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfinyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3S/c1-12(2)13(3,4)21-15(20-12)10-6-5-7-11(8-10)22(19)9-14(16,17)18/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYJTQMCRLEKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.